molecular formula C22H20N2O5S B1673316 Hmn-214 CAS No. 173529-46-9

Hmn-214

Cat. No.: B1673316
CAS No.: 173529-46-9
M. Wt: 424.5 g/mol
InChI Key: OCKHRKSTDPOHEN-BQYQJAHWSA-N
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Mechanism of Action

Target of Action

HMN-214 is known to primarily target Polo-like kinase 1 (PLK1) . PLK1 is an essential cell cycle mitotic kinase component that plays a crucial role in cell cycle progression . It has been reported to be involved in various cancers, including neuroblastoma (NB) . PLK1 also regulates G2/M transition, chromosomal segregation, spindle assembly maturation, and mitotic exit .

Mode of Action

This compound is a prodrug of HMN-176 and is known to selectively interfere with PLK1 function . Furthermore, this compound has been shown to significantly inhibit cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 .

Biochemical Pathways

This compound obstructs the cell cycle at the G2/M phase in NB cells by inhibiting multiple cell-cycle-related genes, such as PLK1, WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2 . This leads to a significant inhibition of NB proliferation and colony formation in both MYCN-amplified and -nonamplified cell lines in a dose-dependent manner .

Pharmacokinetics

This compound is an orally bioavailable prodrug of HMN-176 . There was no accumulation of HMN-176, the metabolite of this compound, with repeated dosing .

Result of Action

This compound has been shown to restore chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y . It significantly suppresses the expression of the multidrug resistance gene (MDR1) in a mouse xenograft model implanted with an Adriamycin-resistant cell line . Furthermore, this compound induces apoptosis and significantly inhibits spheroid tumor mass and growth in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by the tumor environment. For instance, in a mouse xenograft model implanted with an Adriamycin-resistant cell line, this compound was able to suppress the expression of MDR1 mRNA when administered orally . This suggests that the route of administration and the presence of drug-resistant cells in the tumor environment can influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HMN-214 involves a Wittig reaction between 2-nitrobenzyltriphenylphosphonium bromide and pyridine-4-carboxaldehyde, resulting in an olefin adduct. The nitro group is then reduced using tin(II) chloride, and the desired E-isomer is isolated by fractional crystallization .

Industrial Production Methods

For industrial production, this compound is prepared as a suspension by finely grinding the compound and suspending it in a 0.5% methylcellulose 4000 solution to make a 3 mg/ml suspension .

Chemical Reactions Analysis

Types of Reactions

HMN-214 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major product formed from the reduction of this compound is HMN-176, which is the active metabolite with potent antitumor activity .

Properties

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKHRKSTDPOHEN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025981
Record name N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173529-46-9
Record name N-[(4-Methoxyphenyl)sulfonyl]-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173529-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HMN 214
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HMN-214
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E9UR0RFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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